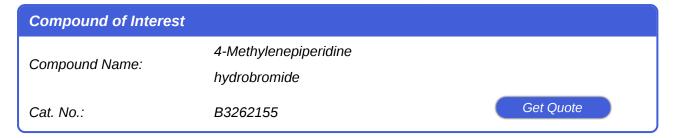


# Spectroscopic Characterization of 4-Methylenepiperidine Hydrobromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Methylenepiperidine hydrobromide**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific experimental data for the hydrobromide salt in public domains, this document combines available information for the analogous hydrochloride salt and foundational spectroscopic principles to offer a comprehensive analytical profile. This guide is intended to support research and development activities by providing expected spectral characteristics and methodologies for the analysis of this compound.

## **Spectroscopic Data Summary**

The following tables summarize the available and predicted spectroscopic data for **4-Methylenepiperidine hydrobromide**.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR):



Chemical Shift (δ) ppm (Predicted)	Multiplicity	Number of Protons	Assignment
~9.0 - 10.0	Broad Singlet	2H	N-H <sub>2</sub> +
~4.9	Singlet	2H	=CH <sub>2</sub>
~3.2	Triplet	4H	C2-H2, C6-H2
~2.6	Triplet	4H	C3-H2, C5-H2

Note: Predicted values are based on the available spectrum for the hydrochloride salt and general principles of NMR spectroscopy. The broadness of the N-H<sub>2</sub><sup>+</sup> signal is due to quadrupole broadening and exchange.

#### <sup>13</sup>C NMR (Carbon-13 NMR):

Chemical Shift ( $\delta$ ) ppm (Predicted)	Assignment
~140 - 150	C4
~105 - 115	=CH <sub>2</sub>
~40 - 50	C2, C6
~30 - 40	C <sub>3</sub> , C <sub>5</sub>

Note: No experimental <sup>13</sup>C NMR data for **4-Methylenepiperidine hydrobromide** or hydrochloride is currently available in the public domain. The predicted values are based on computational models and data for similar structures.

**Table 2: Infrared (IR) Spectroscopy Data** 



Wavenumber (cm <sup>-1</sup> ) (Predicted)	Intensity	Assignment
3000 - 2700	Strong, Broad	N-H <sup>+</sup> stretching
~3080	Medium	=C-H stretching
~2950 - 2850	Medium	C-H stretching (aliphatic)
~1650	Medium	C=C stretching
1600 - 1500	Medium	N-H <sup>+</sup> bending
~1450	Medium	CH₂ scissoring
~890	Strong	=CH <sub>2</sub> bending (out-of-plane)

Note: These are predicted absorption bands based on the functional groups present in **4-Methylenepiperidine hydrobromide** and the known behavior of amine salts in IR spectroscopy.

Table 3: Mass Spectrometry (MS) Data

m/z (Predicted)	lon	Notes
97.0891	[M] <sup>+</sup>	Molecular ion of the free base (4-Methylenepiperidine)
96.0813	[M-H] <sup>+</sup>	Loss of a hydrogen radical
82.0656	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl radical
70.0656	[M-C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup>	Retro-Diels-Alder fragmentation

Note: The mass spectrum of the hydrobromide salt is expected to show the molecular ion of the free base, 4-methylenepiperidine, as the hydrobromic acid will likely dissociate. The molecular weight of **4-Methylenepiperidine hydrobromide** is 178.07 g/mol , and the exact mass of the free base is 97.089149 Da.[1]

## **Experimental Protocols**



Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization for specific instrumentation.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Methylenepiperidine hydrobromide** in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical as the N-H protons are exchangeable and may not be observed in protic solvents like D₂O.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-12 ppm.
  - Number of Scans: 16-64, depending on the sample concentration.
  - Relaxation Delay: 1-5 seconds.
  - Temperature: 298 K.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, as <sup>13</sup>C has a low natural abundance.
  - Relaxation Delay: 2 seconds.

### Infrared (IR) Spectroscopy

Sample Preparation:



- KBr Pellet Method: Grind a small amount (1-2 mg) of 4-Methylenepiperidine
  hydrobromide with approximately 200 mg of dry potassium bromide (KBr) powder using
  an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a
  hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.
  - Resolution: 4 cm<sup>-1</sup>.
  - Number of Scans: 16-32.
  - Background: A background spectrum of the empty sample compartment (for ATR) or a
    pure KBr pellet should be recorded and subtracted from the sample spectrum.

### Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **4-Methylenepiperidine hydrobromide** in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific ionization technique.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition (ESI-MS):
  - Ionization Mode: Positive ion mode.
  - Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 μL/min).
  - Mass Range: m/z 50-500.



- Capillary Voltage: 3-4 kV.
- Cone Voltage: 20-40 V (can be optimized to control fragmentation).
- Source Temperature: 100-150 °C.
- Data Acquisition (EI-MS):
  - Sample Introduction: Via a direct insertion probe or gas chromatography (GC) inlet if the compound is sufficiently volatile.
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 30-200.

#### **Visualizations**

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Workflow for the spectroscopic analysis of **4-Methylenepiperidine hydrobromide**.

Caption: Predicted mass spectrometry fragmentation pathway of 4-Methylenepiperidine.

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#### References

- 1. 144230-50-2|4-Methylenepiperidine hydrochloride|BLD Pharm [bldpharm.com]
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